Conjugated estrogens are a mixture of sulfate esters of estrone, equilin, and 17α-dihydroequilin, obtained from the urine of pregnant mares. [, , , , , ] These compounds are classified as estrogens, a group of steroid hormones responsible for the development and regulation of the female reproductive system. [, , , ] In scientific research, conjugated estrogens are primarily used to study the role of estrogens in various biological processes and to evaluate their potential therapeutic benefits in different experimental models. [, , , , ]
Personalized Medicine: Future research could focus on developing personalized approaches to conjugated estrogen therapy, tailoring treatment strategies based on individual patient characteristics and risk factors. [, , ]
Combination Therapies: Further investigation into the benefits and risks of combining conjugated estrogens with other compounds, such as selective estrogen receptor modulators (SERMs), could lead to the development of novel therapeutic options with improved safety and efficacy. [, , ]
Non-hormonal Alternatives: Research on non-hormonal alternatives for managing menopausal symptoms and related conditions could provide valuable therapeutic options for women who cannot or choose not to use hormone therapy. [, , ]
Understanding Mechanism of Action: Further research is needed to fully elucidate the complex mechanisms of action of conjugated estrogens in various tissues and to identify potential targets for developing new therapeutic interventions. [, , , ]
Equilin 3-Sulfate Sodium Salt, known by its Chemical Abstracts Service (CAS) number 16680-47-0, is a synthetic compound derived from equilin, a natural estrogen. It belongs to the class of conjugated estrogens, which are used primarily in hormone replacement therapy and other medical applications. The compound is characterized by its sulfate group, which enhances its solubility and bioactivity.
Equilin 3-Sulfate Sodium Salt is typically synthesized in laboratory settings and is derived from the natural estrogen equilin, which is found in the urine of pregnant mares. The compound is often included in formulations for treating menopausal symptoms and is part of various pharmaceutical preparations.
Equilin 3-Sulfate Sodium Salt is classified as a steroid hormone and more specifically as an estrogen. It acts primarily through estrogen receptors in the body, influencing various physiological processes.
The synthesis of Equilin 3-Sulfate Sodium Salt involves several chemical reactions that convert equilin into its sulfate form. The primary method includes:
The synthesis can be performed under controlled conditions to optimize yield and purity. Key parameters include temperature, reaction time, and concentration of reagents. The final product is purified through crystallization or chromatography to ensure high purity suitable for pharmaceutical use.
The molecular formula of Equilin 3-Sulfate Sodium Salt is , with a molecular weight of approximately 370.4 g/mol. The structure features a steroid backbone typical of estrogens, with a sulfate group attached at the 3-position.
C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@@H]1CCC2=O.[Na+]
This structure allows for specific interactions with estrogen receptors, facilitating its biological activity.
Equilin 3-Sulfate Sodium Salt can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The reactions are typically conducted in organic solvents under controlled temperatures to maximize yield.
Equilin 3-Sulfate Sodium Salt functions as an agonist for estrogen receptors (ERs) and progesterone receptors (PRs). Upon administration:
Research indicates that Equilin 3-Sulfate Sodium Salt exhibits significant estrogenic activity, influencing processes such as bone density maintenance and alleviation of menopausal symptoms.
Equilin 3-Sulfate Sodium Salt exhibits stability under normal storage conditions but may degrade under extreme temperatures or prolonged exposure to light. Its chemical stability makes it suitable for pharmaceutical formulations.
Equilin 3-Sulfate Sodium Salt has significant applications in medical science:
This compound plays a crucial role in both therapeutic and research settings, highlighting its importance in women's health and endocrine studies.
Equilin 3-sulfate sodium salt emerged as a pivotal component in conjugated equine estrogen (CEE) formulations following the 1941 introduction of Premarin® (derived from pregnant mare urine). This compound—absent in human physiology—was identified as a stable, water-soluble prodrug that could be hydrolyzed to bioactive equilin by steroid sulfatase enzymes in target tissues [3] [10]. Its inclusion addressed key limitations of earlier estrogen therapies like Emmenin (1933), which was cost-prohibitive due to extraction from human pregnancy urine. Equilin 3-sulfate constituted approximately 25% of Premarin’s total estrogenic content, synergizing with estrone sulfate (50%) to enhance pharmacokinetic profiles through prolonged plasma half-life (175 L/day/m² clearance vs. 2,640 L/day/m² for unconjugated equilin) [1] [10]. The sodium salt formulation enabled oral bioavailability and batch standardization, facilitating industrial-scale production. Environmental analyses later detected equilin derivatives in aquatic systems (ng/L concentrations), confirming their environmental persistence post-excretion [4].
Table 1: Key Components of Premarin® Conjugated Estrogens
Estrogen Component | Abbreviation | Percentage in CEE | Origin |
---|---|---|---|
Estrone sulfate | E1S | ~50% | Pregnant mare urine |
Equilin 3-sulfate sodium salt | EqS | ~25% | Pregnant mare urine |
17α-Dihydroequilenin sulfate | DHES | Minor | Semi-synthetic |
Equilenin sulfate | EqnS | Minor | Pregnant mare urine |
Equilin derivatives exhibit distinct pharmacological behaviors compared to human bioidentical estrogens. In vitro binding assays reveal equilin’s moderate estrogen receptor affinity (13% of estradiol-17β for ERα; 49% for ERβ), whereas its metabolite 17β-dihydroequilin surpasses estradiol in ERα binding (113%) [10]. This metabolic activation underpins tissue-specific potency variations:
Synthetic formulations like ethinylestradiol further diverge, showing 150× vaginal epithelium potency but 500× greater liver protein induction than equilin derivatives [10].
The U.S. FDA’s 1941 approval of Premarin® marked the first regulatory endorsement of an equilin-rich CEE therapy. Standardization challenges arose due to the complex mixture of ≥10 equine estrogens, necessitating advanced chromatographic quantification for batch consistency [1] [9]. Key regulatory developments include:
Current pharmacopeial monographs (USP/EP) specify identity tests, assay limits, and impurity thresholds for equilin sulfate sodium using HPLC-UV, ensuring pharmaceutical equivalence among approved CEE products [9].
Table 2: Pharmacological Properties of Key Estrogens in HRT
Parameter | 17β-Estradiol | Equilin | 17β-Dihydroequilin | Ethinylestradiol |
---|---|---|---|---|
ERα Binding Affinity (% vs E2) | 100% | 13% | 113% | 120% |
SHBG Induction | 1.0× | 7.5× | Not studied | 500× |
Hepatic:Vaginal Potency Ratio | 1.0 | 4.5 | Not studied | 150 |
Neurotrophic Activity | Moderate | High | Not studied | Low |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9